Bis(2-benzoylcyclopenta-2,4-dien-1-YL)iron

Description

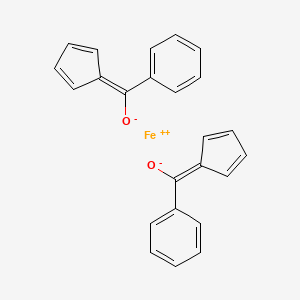

1,1’-Dibenzoylferrocene is an organometallic compound with the chemical formula C24H18FeO2. It is a derivative of ferrocene, where two benzoyl groups are attached to the cyclopentadienyl rings. This compound is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry .

Properties

IUPAC Name |

cyclopenta-2,4-dien-1-ylidene(phenyl)methanolate;iron(2+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C12H10O.Fe/c2*13-12(11-8-4-5-9-11)10-6-2-1-3-7-10;/h2*1-9,13H;/q;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATJNRCXKESSRSQ-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=C2C=CC=C2)[O-].C1=CC=C(C=C1)C(=C2C=CC=C2)[O-].[Fe+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18FeO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1’-Dibenzoylferrocene can be synthesized through several methods. One common method involves the reaction of lithium metallocene with benzoic acid chloride, followed by a Suzuki coupling reaction with bromobenzene . Another method includes the oxidation of 1,1’-diacetylferrocene using silver(I) salts in dichloromethane .

Industrial Production Methods: The industrial production of 1,1’-Dibenzoylferrocene typically involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The reaction conditions are carefully controlled to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1,1’-Dibenzoylferrocene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form ferricenium derivatives using oxidizing agents like silver(I) salts.

Reduction: Reduction reactions can convert 1,1’-Dibenzoylferrocene back to its parent ferrocene compound.

Substitution: The benzoyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Silver(I) salts in dichloromethane are commonly used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used for reduction reactions.

Substitution: Various reagents, including organometallic reagents, can be used for substitution reactions.

Major Products Formed:

Oxidation: Ferricenium derivatives.

Reduction: Ferrocene.

Substitution: Substituted ferrocene derivatives.

Scientific Research Applications

1,1’-Dibenzoylferrocene has numerous applications in scientific research:

Biology: The compound’s unique properties make it useful in studying biological processes and interactions.

Mechanism of Action

The mechanism of action of 1,1’-Dibenzoylferrocene involves its interaction with molecular targets and pathways. The compound’s benzoyl groups can participate in various chemical reactions, influencing its reactivity and interactions with other molecules. The iron center in the ferrocene core plays a crucial role in its redox properties, making it an effective catalyst and reactant in various chemical processes .

Comparison with Similar Compounds

1,1’-Diacetylferrocene: Similar in structure but with acetyl groups instead of benzoyl groups.

Benzoylferrocene: Contains only one benzoyl group attached to the ferrocene core.

1,1’-Dimethylferrocene: Contains methyl groups instead of benzoyl groups.

Uniqueness: 1,1’-Dibenzoylferrocene is unique due to its dual benzoyl groups, which enhance its reactivity and make it suitable for a wide range of applications. Its redox properties and ability to undergo various chemical reactions make it a valuable compound in both research and industrial settings .

Biological Activity

Bis(2-benzoylcyclopenta-2,4-dien-1-YL)iron is a complex organometallic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound features a central iron atom coordinated with two 2-benzoylcyclopenta-2,4-dienyl ligands. The unique structure contributes to its reactivity and interaction with biological molecules.

Research indicates that Bis(2-benzoylcyclopenta-2,4-dien-1-YL)iron exhibits several mechanisms of action:

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, thus protecting cells from oxidative stress.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, which can be beneficial in the treatment of various diseases.

- Metal Ion Interaction : The iron center can interact with biological macromolecules, influencing their activity and stability.

Anticancer Properties

Several studies have highlighted the anticancer potential of Bis(2-benzoylcyclopenta-2,4-dien-1-YL)iron. Its ability to induce apoptosis in cancer cells has been documented:

- Case Study : A study by Menard et al. demonstrated that this compound inhibited the proliferation of breast cancer cells by inducing cell cycle arrest and apoptosis through mitochondrial pathways .

Antimicrobial Effects

The compound has also been investigated for its antimicrobial properties:

- Research Findings : In vitro studies revealed that Bis(2-benzoylcyclopenta-2,4-dien-1-YL)iron exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

Data Tables

| Biological Activity | Effectiveness | Reference |

|---|---|---|

| Antioxidant | Moderate | |

| Anticancer (breast) | High | |

| Antimicrobial | Significant |

Study on Anticancer Activity

A detailed investigation into the anticancer effects was conducted where Bis(2-benzoylcyclopenta-2,4-dien-1-YL)iron was administered to cultured cancer cells. The results indicated:

- Cell Viability : A reduction in cell viability by approximately 70% at a concentration of 10 µM.

- Mechanism : The study suggested that the compound activates caspase pathways leading to apoptosis .

Study on Antimicrobial Properties

Another study focused on the antimicrobial effects against various pathogens:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.